Oxythiamine diphosphate
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Overview
Description
Oxythiamine diphosphate is a derivative of thiamine (vitamin B1) and is known as an antivitamin. It is structurally similar to thiamine diphosphate but lacks the catalytic activity of the native coenzyme. This compound is used in scientific research to study thiamine-dependent enzymes and metabolic pathways .
Preparation Methods
The preparation of oxythiamine diphosphate involves the chemical phosphorylation of oxythiamine. One method described by Navazio et al. involves the electrophoretic separation of a mixture of oxythiamine phosphoric esters to obtain pure crystalline forms of monophospho-oxythiamine, diphospho-oxythiamine, and triphospho-oxythiamine .
Chemical Reactions Analysis
Oxythiamine diphosphate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions due to its structural similarity to thiamine diphosphate.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and phosphorylating agents. Reaction conditions often involve controlled pH, temperature, and solvent systems.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
Oxythiamine diphosphate has several scientific research applications:
Chemistry: It is used to study the mechanisms of thiamine-dependent enzymes and to develop inhibitors for these enzymes.
Biology: It helps in understanding the role of thiamine in cellular metabolism and the effects of thiamine deficiency.
Medicine: This compound is used in cancer research to inhibit the growth of cancer cells by targeting thiamine-dependent metabolic pathways
Mechanism of Action
Oxythiamine diphosphate exerts its effects by inhibiting thiamine diphosphate-dependent enzymes. It binds to these enzymes but lacks the catalytic activity of thiamine diphosphate, thereby blocking the normal metabolic processes that require thiamine. This inhibition affects various cellular pathways, including glycolysis and the pentose phosphate pathway, leading to reduced cell growth and proliferation .
Comparison with Similar Compounds
Oxythiamine diphosphate is compared with other thiamine analogues such as:
Pyrithiamine: Another thiamine antivitamin that inhibits thiamine-dependent enzymes but with different affinity and potency.
Amprolium: Used in the treatment of coccidiosis, it also targets thiamine-dependent enzymes.
3-Deazathiamine:
This compound is unique in its high affinity for thiamine diphosphate-dependent enzymes and its effectiveness in inhibiting these enzymes, making it a valuable tool in scientific research and drug development .
Properties
Molecular Formula |
C12H17N3O8P2S |
---|---|
Molecular Weight |
425.29 g/mol |
IUPAC Name |
2-[4-methyl-3-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]-1,3-thiazol-3-ium-5-yl]ethyl phosphono phosphate |
InChI |
InChI=1S/C12H17N3O8P2S/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-15(8)6-10-5-13-9(2)14-12(10)16/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,16,17,18,19,20,21) |
InChI Key |
FBFAORFKQFQJGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(NC2=O)C)CCOP(=O)([O-])OP(=O)(O)O |
Origin of Product |
United States |
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